

Application Notes & Protocols: Morpholine Derivatives in Drug Discovery

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Compound of Interest

Compound Name: 2-Morpholineacetic acid

Cat. No.: B069712

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The Morpholine Scaffold as a Privileged Structure

Morpholine, a simple six-membered saturated heterocycle containing both nitrogen and oxygen atoms, is recognized as a "privileged" scaffold in medicinal chemistry.^{[1][2]} Its unique physicochemical properties make it a valuable building block for designing therapeutic agents with improved pharmacological profiles.^{[1][3]} The presence of the oxygen atom and the weakly basic nitrogen ($pK_a \approx 8.7$) provides an optimal balance of hydrophilicity and lipophilicity.^{[4][5]} This balance often enhances aqueous solubility, metabolic stability, and the ability to cross biological membranes, including the blood-brain barrier (BBB), a critical feature for central nervous system (CNS) drugs.^{[4][6][7]} The morpholine ring can participate in hydrogen bonding via its oxygen atom and engage in hydrophobic interactions, allowing it to effectively bind to a wide range of biological targets.^{[1][8]} Consequently, this versatile moiety is a core component in numerous FDA-approved drugs and clinical candidates across various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.^{[2][5][9][10]}

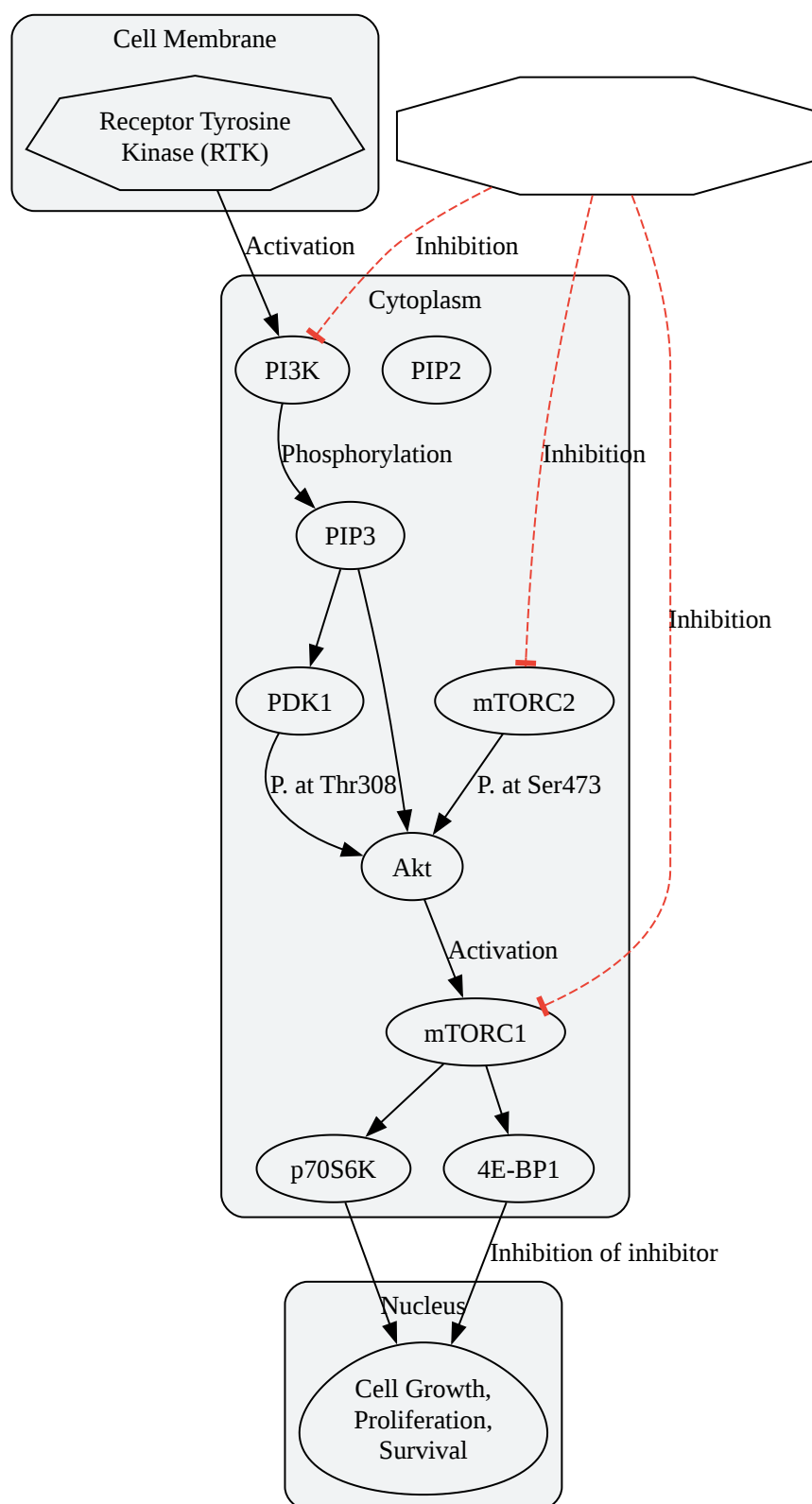
Application Note 1: Anticancer Drug Discovery

The morpholine ring is a prominent feature in many anticancer agents, particularly in the development of kinase inhibitors.^{[1][3]} Its ability to improve pharmacokinetic properties and contribute to target binding has made it a cornerstone in targeted cancer therapy.^{[2][9]}

Key Target: The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell proliferation, growth, survival, and metabolism. [11][12] Its deregulation is a common event in various human cancers, making it a prime target for drug development.[11][13] The morpholine ring is a key structural feature in many PI3K/mTOR inhibitors, where its oxygen atom often forms a crucial hydrogen bond in the kinase hinge region.[11][13]

Several morpholino-pyrimidine and morpholino-triazine derivatives have been developed as potent dual PI3K/mTOR inhibitors.[11][14] For example, Gedatolisib (PKI-587), a compound based on a morpholino-triazine scaffold, demonstrates nano-molar dual inhibition and has been evaluated in clinical trials.[12][14]



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Caption: PI3K/Akt/mTOR pathway with inhibition sites for morpholine derivatives.

Quantitative Data: Morpholine Derivatives as Anticancer Agents

Compound Class	Target(s)	Example Compound	Cell Line	IC50	Reference
Morpholino-Triazine	PI3K/mTOR	Gedatolisib (PKI-587)	-	Sub-nanomolar	[12]
Morpholinoquinazoline	PI3K/Akt/mTOR	Compound 7c	MCF-7	Low micromolar	[15]
Morpholinoquinazoline	Cytotoxicity	AK-10	MCF-7	3.15 ± 0.23 µM	[16]
Morpholinoquinazoline	Cytotoxicity	AK-10	A549	8.55 ± 0.67 µM	[16]
Morpholinoquinazoline	Cytotoxicity	AK-10	SHSY-5Y	3.36 ± 0.29 µM	[16]
Substituted Morpholine	Topoisomerase II	Compound M5	MDA-MB-231	81.92 µg/mL	[17]
Morpholine-acetamide	Carbonic Anhydrase	Compound 1h	-	8.12 µM	[18]

Application Note 2: Drugs for Neurodegenerative Diseases

Morpholine's ability to enhance blood-brain barrier (BBB) permeability makes it an exceptionally valuable scaffold for CNS drug discovery.[\[4\]](#)[\[6\]](#) Its derivatives are being explored for treating conditions like Alzheimer's and Parkinson's disease by targeting key enzymes involved in neurodegeneration.[\[4\]](#)[\[19\]](#)

Key Targets in Neurodegeneration

- Cholinesterases (AChE & BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for managing Alzheimer's disease.

Morpholine-based compounds have been developed as potent inhibitors of these enzymes.
[4][19]

- Monoamine Oxidases (MAO-A & MAO-B): MAO inhibitors are used to treat Parkinson's disease and depression. Morpholine-chalcone hybrids have shown potent dual inhibitory activity against MAO-B and AChE.[4]
- Secretases (γ -secretase & δ -secretase): These enzymes are involved in the processing of amyloid precursor protein (APP), a key event in Alzheimer's pathology. Morpholine derivatives have been designed to inhibit these targets to reduce the formation of amyloid- β peptides.[6][7]

Quantitative Data: Neuroprotective Morpholine Derivatives

Compound Class	Target(s)	IC50	Reference
Morpholine-based Chalcones	MAO-B	As low as 0.030 μ M	[4]
Morpholine-based Chalcones	AChE	6.1 μ M	[4]

Application Note 3: Anti-Infective Drug Discovery

The morpholine ring is integral to several successful anti-infective agents. Its incorporation can enhance permeability and interaction with microbial targets.[8][10]

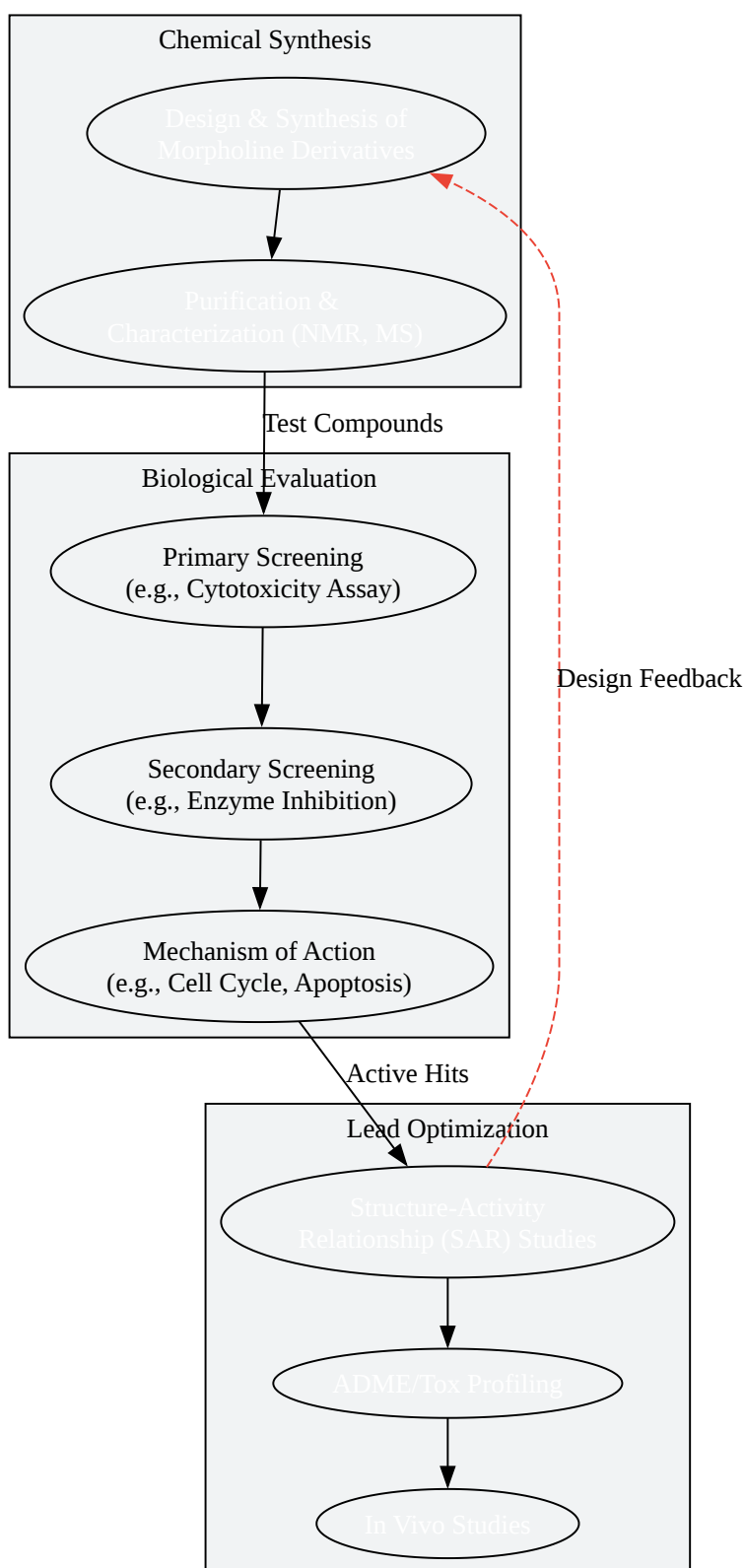
- Antibacterial Agents: The most notable example is Linezolid, an oxazolidinone antibiotic used to treat infections caused by resistant Gram-positive bacteria, including MRSA and VRE.[20] The morpholine ring in Linezolid is crucial for maintaining high antibiotic potency and an acceptable safety profile.[20] Finafloxacin is another morpholine-containing antimicrobial agent.[4]
- Antiviral Agents: Morpholine derivatives have been designed as potent HIV-1 protease inhibitors.[21] By using a flexible morpholine moiety as the P2 ligand, researchers have developed inhibitors with enhanced activity against drug-resistant HIV-1 variants.[21]

- Antitubercular and Antifungal Agents: Studies have shown that morpholine derivatives containing an azole nucleus exhibit activity against *Mycobacterium smegmatis* (a model for *M. tuberculosis*) and fungal species like *C. albicans*.[\[22\]](#)

Quantitative Data: Morpholine Derivatives as Anti-Infective Agents

Compound	Target	Organism/Viruses	Activity (Ki / IC50)	Reference
Linezolid	Protein Synthesis (Ribosome)	Gram-positive bacteria	N/A (Clinically used)	[20]
Compound 23a	HIV-1 Protease	HIV-1 (Wild Type)	Ki = 0.092 nM	[21]
Compound 27a	HIV-1 Protease	HIV-1 (Wild Type)	IC50 = 0.95 nM	[21]
Compound 10	Urease	<i>M. smegmatis</i>	IC50 = 2.37 ± 0.19 µM	[22]

Experimental Protocols



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Caption: General workflow for morpholine-based drug discovery.

Protocol 1: Synthesis of N-Substituted Morpholine Acetamide Derivatives

This protocol describes a general two-step method for synthesizing morpholine acetamide derivatives, which can be screened for various biological activities, such as anticancer potential.^[18]

Principle: First, a chloroacetyl group is attached to the morpholine nitrogen. This intermediate is then used as an alkylating agent to react with various primary or secondary amines, yielding the final acetamide derivatives.

Materials and Reagents:

- Morpholine
- Chloroacetyl chloride
- Dichloromethane (DCM) or similar aprotic solvent
- Triethylamine (TEA) or another non-nucleophilic base
- Various primary/secondary amines (for diversification)
- Sodium carbonate (Na_2CO_3)
- Silica gel for column chromatography
- Standard laboratory glassware and magnetic stirrer
- Rotary evaporator
- NMR spectrometer and Mass spectrometer for characterization

Procedure:

Step 1: Synthesis of 2-chloro-1-(morpholin-4-yl)ethanone

- Dissolve morpholine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
- Cool the mixture to 0 °C in an ice bath.
- Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with DCM.
- Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be used directly in the next step or purified by column chromatography if necessary.

Step 2: Synthesis of Final Morpholine Acetamide Derivatives

- Dissolve the 2-chloro-1-(morpholin-4-yl)ethanone intermediate (1.0 eq) in a suitable solvent like acetonitrile or DMF.
- Add the desired primary or secondary amine (1.1 eq) and a base such as K₂CO₃ or Na₂CO₃ (2.0 eq).
- Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
- After completion, cool the reaction mixture and pour it into ice-cold water.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash, dry, and concentrate the organic layer as described in Step 1.
- Purify the final compound using silica gel column chromatography.

- Characterize the purified product by NMR and Mass Spectrometry to confirm its structure and purity.[\[18\]](#)

Protocol 2: In Vitro Cytotoxicity Evaluation using SRB Assay

This protocol outlines the Sulforhodamine B (SRB) assay, a common method to evaluate the in vitro anticancer activity of newly synthesized morpholine derivatives against cancer cell lines.
[\[17\]](#)

Principle: The SRB assay is a cell density-based assay. SRB, a bright pink aminoxanthene dye, binds electrostatically to basic amino acid residues of proteins in cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total protein mass, which is related to the number of living cells.

Materials and Reagents:

- Cancer cell lines (e.g., MDA-MB-231, MCF-7, A549)[\[16\]](#)[\[17\]](#)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well microtiter plates
- Synthesized morpholine derivatives dissolved in DMSO
- Trichloroacetic acid (TCA) solution (10% w/v)
- Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
- Tris-base solution (10 mM, pH 10.5)
- Microplate reader (absorbance at 510 nm)

Procedure:

- **Cell Seeding:** Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

- **Compound Treatment:** Prepare serial dilutions of the morpholine derivatives in culture medium. Replace the old medium in the plates with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
- **Incubation:** Incubate the plates for 48-72 hours.
- **Cell Fixation:** Gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) and incubate at 4°C for 1 hour to fix the cells.
- **Washing:** Wash the plates five times with slow-running tap water to remove TCA, excess medium, and dead cells. Allow the plates to air dry completely.
- **Staining:** Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
- **Washing:** Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
- **Solubilization:** Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
- **Measurement:** Read the absorbance (Optical Density, OD) on a microplate reader at 510 nm.

Data Analysis:

- Calculate the percentage of cell growth inhibition using the formula: $\% \text{ Inhibition} = 100 - [(OD_Treated / OD_Control) * 100]$
- Plot the percentage of inhibition against the compound concentration (on a log scale).
- Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 3: PI3K/mTOR Kinase Activity Assay (Luminescence-based)

This protocol provides a general methodology for assessing the inhibitory activity of morpholine derivatives against PI3K or mTOR kinases using a luminescence-based ATP detection assay.

Principle: Kinase activity is measured by quantifying the amount of ATP remaining in the solution after a kinase reaction. A lower amount of remaining ATP corresponds to higher kinase activity. The remaining ATP is converted into a luminescent signal by a luciferase enzyme. Potent inhibitors will prevent ATP consumption, resulting in a high luminescence signal.

Materials and Reagents:

- Recombinant human PI3K or mTOR enzyme
- Kinase-specific substrate (e.g., a lipid substrate for PI3K)
- Kinase reaction buffer
- ATP solution
- Synthesized morpholine derivatives in DMSO
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- White, opaque 96-well or 384-well plates
- Luminometer

Procedure:

- **Kinase Reaction:** a. In a white assay plate, add the kinase reaction buffer. b. Add the test compound (morpholine derivative) at various concentrations. Include a "no inhibitor" control and a "no enzyme" background control. c. Add the substrate. d. Initiate the reaction by adding the PI3K/mTOR enzyme. e. Add ATP to start the reaction. f. Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
- **ATP Detection:** a. Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. b. Add Kinase Detection Reagent to each well. This reagent contains luciferase and its substrate to convert ADP to ATP and then generate a luminescent signal. Incubate for 30 minutes.

- Measurement: Measure the luminescence signal using a plate-reading luminometer.

Data Analysis:

- Subtract the "no enzyme" background signal from all other measurements.
- Normalize the data to the "no inhibitor" control (representing 0% inhibition) and the background control (representing 100% inhibition).
- Plot the normalized kinase activity against the inhibitor concentration (on a log scale).
- Calculate the IC50 value using non-linear regression (sigmoidal dose-response curve).

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